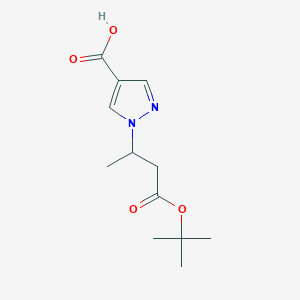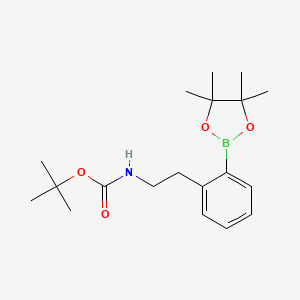![molecular formula C16H19N3O2S B2573111 2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-55-8](/img/structure/B2573111.png)
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a compound with the CAS number 893725-55-8 . It has a molecular weight of 317.41 and a molecular formula of C16H19N3O2S .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxalin-2-yl group attached to a methylpiperidin-1-yl group via a sulfanyl linkage . This structure is further connected to an acetic acid moiety . The exact spatial arrangement of these groups can be determined using techniques like NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (317.41) and molecular formula (C16H19N3O2S) . Other properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . They can be designed to target specific viral proteins and inhibit their function.
Antimalarial Applications
Piperidine derivatives are also being explored for their antimalarial properties . They can interfere with the life cycle of the malaria parasite and prevent it from multiplying.
Antimicrobial and Antifungal Applications
Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal drugs.
Antihypertensive Applications
Piperidine derivatives can be used as antihypertensive agents . They can help lower blood pressure by relaxing blood vessels.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic (pain-relieving) and anti-inflammatory properties . They can be used to manage pain and inflammation in various conditions.
Antipsychotic Applications
Piperidine derivatives can be used as antipsychotic agents . They can help manage symptoms of mental disorders by affecting certain chemicals in the brain.
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-6-8-19(9-7-11)15-16(22-10-14(20)21)18-13-5-3-2-4-12(13)17-15/h2-5,11H,6-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJHDZBQJRJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)
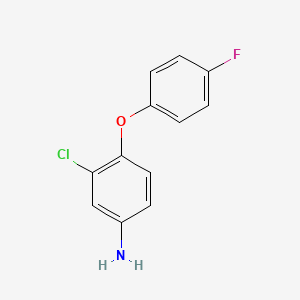
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573033.png)
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
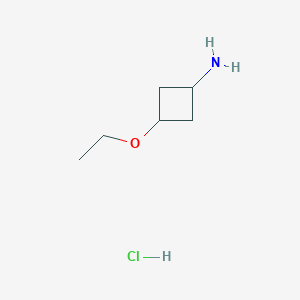
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
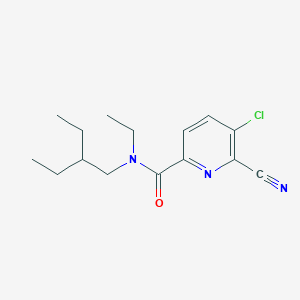
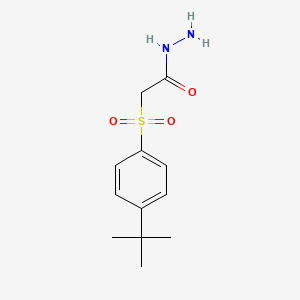
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
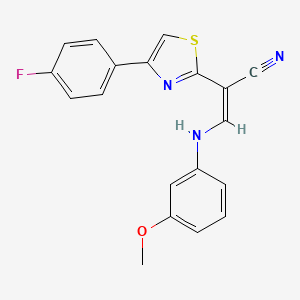
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)

